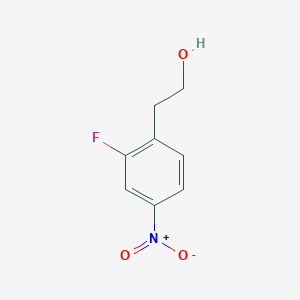

2-(2-Fluoro-4-nitrophenyl)ethanol

Overview

Description

2-(2-Fluoro-4-nitrophenyl)ethanol is a derivative of m-fluoronitrobenzene . It has a linear formula of FC6H3(NO2)OH . The molecular weight of this compound is 157.10 .

Molecular Structure Analysis

The molecule contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Antimycobacterial Activity

2-(2-Fluoro-4-nitrophenyl)ethanol: and its derivatives have shown promise as antimycobacterial agents. These compounds can interfere with iron homeostasis in mycobacteria, which is crucial for their survival and virulence . Specifically, they target the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb), a key enzyme involved in siderophore biosynthesis. Siderophores are essential for iron acquisition in Mtb, and inhibiting MbtI disrupts this process, potentially leading to new anti-TB drugs.

Crystal Structure Analysis

The crystal structure of a fluorinated ester derivative of 2-(2-Fluoro-4-nitrophenyl)ethanol has been analyzed. The conformation of the molecule, with the fluorine atom oriented toward the “base” of the furan ring, is stabilized by a non-traditional intramolecular CH∙∙∙F bond. Techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) were employed for this analysis .

Tuberculosis Research

Given the global impact of tuberculosis (TB), finding new drugs is crucial. The rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates novel therapeutic approaches. The research on 2-(2-Fluoro-4-nitrophenyl)ethanol contributes to this effort by exploring unexplored molecular targets and potential anti-TB candidates .

Other Applications

While the primary focus has been on antimycobacterial activity, further investigations may reveal additional applications. Researchers continue to explore the compound’s properties, including its potential in other disease contexts or as a starting point for drug development.

properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPCXHRMBDTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-nitrophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)